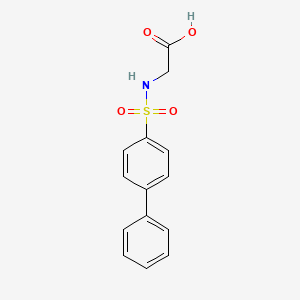
(Biphenyl-4-sulfonylamino)-acetic acid
Übersicht
Beschreibung
“(Biphenyl-4-sulfonylamino)-acetic acid” is a chemical compound that has been evaluated for its ability to inhibit matrix metalloproteinase, MMP, which is effective in tumor cell growth .
Synthesis Analysis
The synthesis of “(Biphenyl-4-sulfonylamino)-acetic acid” is a challenge, especially in terms of the need for enantioselective methods, including asymmetric synthesis . It has been used in the synthesis of 6 A ,6 D -diamino-6 A ,6 D -dideoxy-β-cyclodextrin .Molecular Structure Analysis
The molecular structure of “(Biphenyl-4-sulfonylamino)-acetic acid” is based on an amino acid scaffold. In most of them, the amino acid skeleton is crucial for antimicrobial activity, as very often they are structural analogs of amino acid intermediates of various microbial biosynthetic pathways .Chemical Reactions Analysis
The chemical reactions of “(Biphenyl-4-sulfonylamino)-acetic acid” are based on the amino acid scaffold. In most of them, the amino acid skeleton is crucial for antimicrobial activity, as very often they are structural analogs of amino acid intermediates of various microbial biosynthetic pathways .Wissenschaftliche Forschungsanwendungen
Inhibition of Matrix Metalloproteinases
Biphenyl-4-sulfonylamino-acetic acid derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in various pathological conditions including cancer and inflammatory diseases. A study by O'Brien et al. (2000) synthesized and evaluated a series of biphenylsulfonamide derivatives, finding that certain compounds in this series exhibited significant in vitro activity and improved pharmacokinetics, indicating their potential as MMP inhibitors (O'Brien et al., 2000).
Antibacterial and Anti-inflammatory Properties
Another application of biphenyl-4-sulfonylamino-acetic acid derivatives is in the field of dentistry. Zhao et al. (2013) examined the effects of arylsulfonamide bisphosphonates, including biphenyl sulfonylamino methyl bisphosphonic acids, on the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. The study found that these compounds reduced cytokine secretion by lipopolysaccharide-stimulated oral epithelial cells, suggesting potential for treatment of periodontal diseases (Zhao et al., 2013).
Drug Metabolism Research
Biphenyl-4-sulfonylamino-acetic acid is also used in drug metabolism studies. Zmijewski et al. (2006) discussed the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, for structural characterization. This study demonstrates the utility of biphenyl-4-sulfonylamino-acetic acid derivatives in elucidating drug metabolism pathways (Zmijewski et al., 2006).
Crystal Structure Analysis
The compound has been utilized in crystal structure analysis as well. Mao‐Lin Hu and D. He (2007) investigated the crystal structure of 4,4'-bipyridine-(toluene-4-sulfonylamino)acetic acid, providing insights into the hydrogen-bond patterns and motifs in these types of compounds (Mao‐Lin Hu & D. He, 2007).
Microporous Organic-Inorganic Hybrids
Wang et al. (2003) discovered that using excess zirconium in reactions with biphenyl derivatives, including biphenyl-4-sulfonylamino-acetic acid, produces microporous inorganic-organic hybrids with strong Bronsted acid properties. These materials have potential applications in separations, ion exchange, and catalysis (Wang et al., 2003).
Wirkmechanismus
Target of Action
The primary target of (Biphenyl-4-sulfonylamino)-acetic acid is Neutrophil collagenase . Neutrophil collagenase is an enzyme that plays a crucial role in the breakdown of extracellular matrix proteins, including collagens, during various physiological and pathological processes.
Result of Action
The molecular and cellular effects of (Biphenyl-4-sulfonylamino)-acetic acid’s action would be largely dependent on its interaction with Neutrophil collagenase . By potentially inhibiting this enzyme, the compound could affect processes such as extracellular matrix remodeling and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the lipid membranes surrounding cells can largely influence the local structure, dynamics, and even the activity of a membrane protein . Therefore, understanding how (Biphenyl-4-sulfonylamino)-acetic acid operates in its physiological lipid environment, which can be very complex itself, is crucial .
Eigenschaften
IUPAC Name |
2-[(4-phenylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-4-sulfonylamino)-acetic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

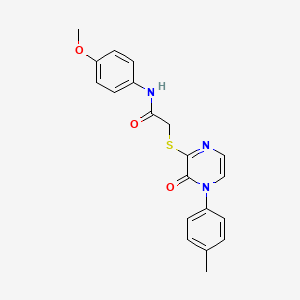
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)
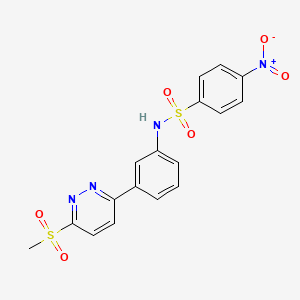
![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)
![2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2540936.png)
![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)
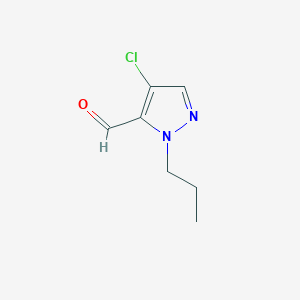
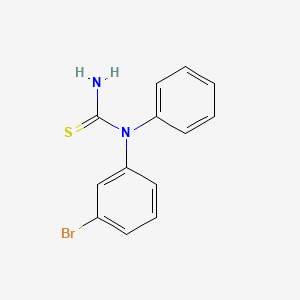
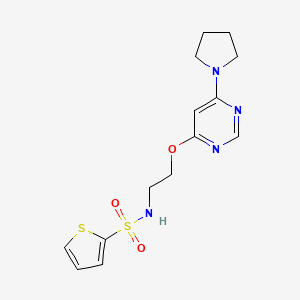
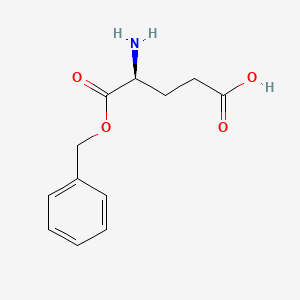
![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)
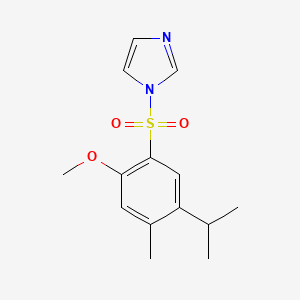
![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)
![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)